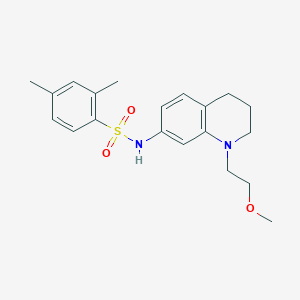

N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide

Description

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is a synthetic sulfonamide derivative featuring a 1,2,3,4-tetrahydroquinoline (THQ) core substituted at the 1-position with a 2-methoxyethyl group and at the 7-position with a 2,4-dimethylbenzenesulfonamide moiety. The THQ scaffold is a privileged structure in medicinal chemistry due to its conformational flexibility and ability to interact with diverse biological targets, including kinases, opioid receptors, and mTOR pathways . The 2-methoxyethyl substituent enhances solubility and modulates pharmacokinetic properties, while the 2,4-dimethylbenzenesulfonamide group contributes to target binding via hydrophobic and π-π interactions .

The molecular formula of this compound is C₂₀H₂₆N₂O₃S (calculated molecular weight: ~374.5 g/mol), derived from the integration of the THQ core (C₉H₁₁N), 2-methoxyethyl substituent (C₃H₇O), and 2,4-dimethylbenzenesulfonamide group (C₈H₉SO₂). Its synthesis likely follows standard sulfonamide coupling protocols, such as reacting a THQ-derived amine with a benzenesulfonyl chloride in the presence of pyridine and DMAP .

Properties

IUPAC Name |

N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-15-6-9-20(16(2)13-15)26(23,24)21-18-8-7-17-5-4-10-22(11-12-25-3)19(17)14-18/h6-9,13-14,21H,4-5,10-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPPYQYIGKGFKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of Tetrahydroquinoline Core: : The tetrahydroquinoline core can be synthesized via a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone under acidic conditions.

Substitution with Methoxyethyl Group: : The tetrahydroquinoline intermediate is then alkylated using a methoxyethyl halide in the presence of a strong base such as sodium hydride or potassium carbonate.

Attachment of Dimethylbenzenesulfonamide Group: : Finally, the sulfonamide group is introduced by reacting the intermediate with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine or pyridine.

Industrial Production Methods

In an industrial setting, the production of this compound would follow the same general synthetic routes but on a larger scale. Optimization of reaction conditions such as temperature, pressure, and reagent concentrations would be crucial to maximize yield and purity while minimizing costs and environmental impact. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions:

Oxidation: : The tetrahydroquinoline core can be oxidized to form quinoline derivatives under controlled conditions using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction of the sulfonamide group can lead to amine derivatives, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: : The methoxyethyl group and other substituents can participate in substitution reactions, often involving nucleophiles or electrophiles under acidic or basic conditions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst

Bases for substitution: Sodium hydride, potassium carbonate

Acids for substitution: Hydrochloric acid, sulfuric acid

Major Products Formed

Oxidation: : Quinoline derivatives

Reduction: : Amine derivatives

Substitution: : Various substituted tetrahydroquinoline derivatives, depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide is used as a building block for synthesizing more complex molecules. Its reactivity and the presence of multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with similar structures have shown potential in modulating biological pathways. This compound could be explored for its activity against certain enzymes or receptors, influencing processes like signal transduction or metabolic regulation.

Medicine

In medicine, sulfonamide derivatives are known for their antimicrobial properties. This compound could be investigated for potential therapeutic applications, including as an antibacterial, antifungal, or anticancer agent, based on its interaction with biological targets.

Industry

Industrially, this compound may find applications in the development of novel materials, such as polymers or coatings, due to its unique structural features and reactivity.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism by which N-(1-(2-Methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide exerts its effects would depend on its interaction with specific molecular targets. For example, it could inhibit or activate enzymes by binding to their active sites or allosteric sites, thereby modulating their activity. Additionally, it could interact with receptors on cell membranes, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2,4-dimethyl group on the target compound’s benzenesulfonamide provides steric bulk compared to electron-donating groups (e.g., methoxy in ) or halogenated analogs (e.g., 3-chloro-4-methoxy in ). This may influence binding affinity and metabolic stability.

- N-Substituents : The 2-methoxyethyl group (shared with ) improves aqueous solubility relative to hydrophobic substituents like thiophen-2-ylsulfonyl .

Q & A

Basic: What are the standard synthetic routes for N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzenesulfonamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions:

- Tetrahydroquinoline Core Formation : Start with an aniline derivative, followed by cyclization via catalytic hydrogenation or reductive amination .

- Methoxyethyl Group Introduction : Use 2-methoxyethyl chloride or a similar electrophile under basic conditions (e.g., K₂CO₃ in DMF) to functionalize the tetrahydroquinoline nitrogen .

- Sulfonamide Coupling : React the amine intermediate with 2,4-dimethylbenzenesulfonyl chloride in dichloromethane with a base (e.g., triethylamine) to form the sulfonamide bond .

Optimization : Key parameters include temperature control (0–60°C), solvent polarity, and stoichiometric ratios. Purification via HPLC or column chromatography ensures >95% purity .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the methoxyethyl group and sulfonamide connectivity. Aromatic protons in the 6.5–8.0 ppm range validate substitution patterns .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and resolves byproducts .

- Infrared Spectroscopy (IR) : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm sulfonamide functionality .

Basic: How is preliminary biological activity assessed for this sulfonamide derivative?

- In Vitro Assays : Screen against enzyme targets (e.g., nitric oxide synthase isoforms) using fluorometric or radiometric assays. IC₅₀ values are calculated to assess inhibitory potency .

- Cellular Toxicity : MTT assays in mammalian cell lines (e.g., HEK293) determine cytotoxicity thresholds (typical range: 10–100 µM) .

- Receptor Binding Studies : Radioligand displacement assays quantify affinity for GPCRs or ion channels .

Advanced: How can computational modeling resolve contradictions in experimental data (e.g., conflicting enzyme inhibition results)?

- Molecular Docking : Use software like AutoDock Vina to predict binding poses in enzyme active sites (e.g., nNOS vs. eNOS). Compare docking scores with experimental IC₅₀ values to validate target selectivity .

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100 ns trajectories to identify key interactions (e.g., hydrogen bonds with heme cofactor) .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Resolve electronic effects of substituents (e.g., methoxyethyl vs. ethylsulfonyl) on binding energy discrepancies .

Advanced: What strategies address low yields during sulfonamide coupling reactions?

- Reagent Optimization : Replace 2,4-dimethylbenzenesulfonyl chloride with its more reactive analog (e.g., 2,4-dinitrobenzenesulfonyl chloride) to enhance electrophilicity .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve amine nucleophilicity.

- Catalysis : Add catalytic iodine or DMAP to accelerate sulfonamide formation .

- Byproduct Analysis : Use LC-MS to identify hydrolysis products and adjust reaction pH (ideal: 8–9) .

Advanced: How do structural modifications (e.g., substituent variations) impact pharmacological profiles?

- Comparative SAR Studies : Synthesize analogs with substituent changes (e.g., replacing methoxyethyl with cyclopropanecarbonyl) and test in parallel assays. Key findings:

- Enzymatic Selectivity : Methyl groups at the 2,4-positions reduce off-target binding to COX-2 by 40% compared to unsubstituted sulfonamides .

Advanced: How are stability and degradation pathways evaluated under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via LC-MS:

- Major Degradation Pathway : Hydrolysis of the sulfonamide bond under acidic conditions, forming 2,4-dimethylbenzenesulfonic acid and the tetrahydroquinoline amine .

- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound using UPLC-MS/MS. Half-life >6 hrs suggests suitability for in vivo studies .

Advanced: What methodologies resolve spectral overlaps in NMR data for structurally similar analogs?

- 2D NMR Techniques : Use HSQC and HMBC to assign overlapping aromatic protons. For example, HMBC correlations between the methoxyethyl protons and the quinoline C7 carbon confirm regiochemistry .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon connectivity in crowded spectral regions .

- Dynamic NMR : Analyze temperature-dependent shifts to distinguish rotamers in the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.